molecular formula C9H10O3 B14595773 4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione CAS No. 60203-67-0

4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione

Cat. No.: B14595773
CAS No.: 60203-67-0
M. Wt: 166.17 g/mol
InChI Key: LJNUINYABIYZON-UHFFFAOYSA-N
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Description

4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione is a compound belonging to the class of iridoid monoterpenoids. These compounds are biosynthesized from isoprene and often serve as intermediates in the biosynthesis of alkaloids. Iridoids typically consist of a cyclopentane ring fused to a six-membered oxygen heterocycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione involves the reaction of tetra-acetyl-ethylene with cyclopentadiene. This reaction yields 3,4,4-triacetyl-2-methyl-cis-4,4a,5,7a-tetrahydrocyclopenta[b]pyran, which can be further converted into a mixture of isomers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as cyclization and acetylation reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • (+)-Iridodial lactol
  • (+)-Neomatatabiol
  • (2S,4S)-Alpha-Campholinic Acid
  • (2Z,6Z)-Varie-2,6-diene

Uniqueness

4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione is unique due to its specific chemical structure, which includes a cyclopentane ring fused to a six-membered oxygen heterocycle. This structure imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

CAS No.

60203-67-0

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

4a-methyl-4,6-dihydro-3H-cyclopenta[b]pyran-2,5-dione

InChI

InChI=1S/C9H10O3/c1-9-5-4-8(11)12-7(9)3-2-6(9)10/h3H,2,4-5H2,1H3

InChI Key

LJNUINYABIYZON-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)OC1=CCC2=O

Origin of Product

United States

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